molecular formula C16H16O4 B13913699 4-Benzyloxy-2-methoxymethoxy-benzaldehyde CAS No. 474295-91-5

4-Benzyloxy-2-methoxymethoxy-benzaldehyde

Cat. No.: B13913699
CAS No.: 474295-91-5
M. Wt: 272.29 g/mol
InChI Key: HAEOFQYJVPGCFE-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-methoxymethoxy-benzaldehyde is an organic compound with the molecular formula C16H16O4 It is a derivative of benzaldehyde, featuring benzyloxy and methoxymethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-methoxymethoxy-benzaldehyde typically involves the protection of hydroxyl groups and subsequent functionalization of the aromatic ring. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the aromatic ring are protected using benzyl chloride in the presence of a base such as sodium hydroxide.

    Methoxymethoxy Protection: The protected intermediate is then treated with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy group.

    Formylation: The final step involves the formylation of the aromatic ring using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-methoxymethoxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Benzyloxy-2-methoxymethoxy-benzoic acid.

    Reduction: 4-Benzyloxy-2-methoxymethoxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxy-2-methoxymethoxy-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-methoxymethoxy-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methoxymethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.

    2-Benzyloxybenzaldehyde: Similar structure but with different substitution pattern.

    4-Methoxybenzaldehyde: Lacks the benzyloxy group.

Uniqueness

4-Benzyloxy-2-methoxymethoxy-benzaldehyde is unique due to the presence of both benzyloxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

474295-91-5

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-(methoxymethoxy)-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C16H16O4/c1-18-12-20-16-9-15(8-7-14(16)10-17)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

HAEOFQYJVPGCFE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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